![molecular formula C17H17BBrNO2 B12531337 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-23-2](/img/structure/B12531337.png)
1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It consists of a quinolinium core with a boronophenylmethyl group attached, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the reaction of 6-methylquinoline with 3-boronophenylmethyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boronophenyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 1-[(3-boronophenyl)methyl]-6-methoxy-, bromide: Similar structure with a methoxy group instead of a methyl group.
Quinolinium, 1-[(3-boronophenyl)methyl]-6-methyl-, bromide: A closely related compound with slight structural variations.
Uniqueness
1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is unique due to its specific combination of a quinolinium core and a boronophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
784146-23-2 |
|---|---|
Molecular Formula |
C17H17BBrNO2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
[3-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-7-8-17-15(10-13)5-3-9-19(17)12-14-4-2-6-16(11-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
HSTWSMOAEBFMSF-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
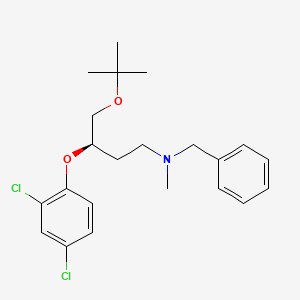
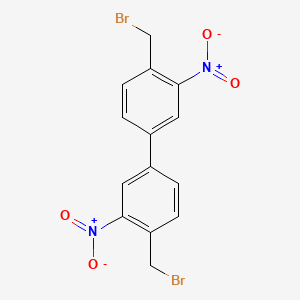
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
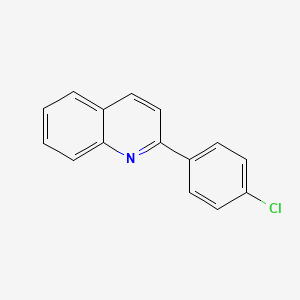
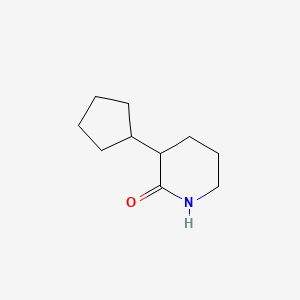

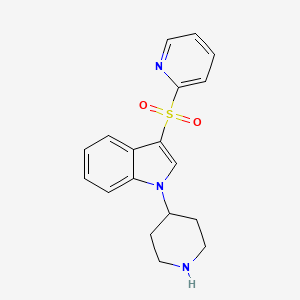

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)

![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)

